molecular formula C5H8FNO4 B136413 (2R)-2-amino-3-fluoropentanedioic acid CAS No. 142292-79-3

(2R)-2-amino-3-fluoropentanedioic acid

Cat. No. B136413
M. Wt: 165.12 g/mol
InChI Key: WUDOIEVYRDRGAN-AOIFVJIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-fluoropentanedioic acid, also known as L-2-amino-3-fluorosuccinic acid (L-AFSA), is a non-proteinogenic amino acid that has gained attention in the field of medicinal chemistry due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. L-AFSA has been found to exhibit various biological activities and has been studied extensively for its potential applications in drug discovery.

Mechanism Of Action

L-AFSA acts as a glutamate receptor modulator by binding to the glutamate binding site and altering the receptor's activity. It has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.

Biochemical And Physiological Effects

L-AFSA has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological functions.

Advantages And Limitations For Lab Experiments

L-AFSA has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits high potency and selectivity for the NMDA receptor. However, it has some limitations, including low solubility in water and poor bioavailability.

Future Directions

Future research on L-AFSA could focus on its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It could also be studied for its potential use as a tool for studying glutamate receptor function. Additionally, further studies could investigate the optimization of the synthesis method to improve the yield and enantioselectivity of L-AFSA.

Synthesis Methods

The synthesis of L-AFSA can be achieved through various methods, including enzymatic and chemical synthesis. One of the most common methods involves the enzymatic resolution of racemic 2,3-difluoro-4-oxo-butanoic acid using L-aminoacylase. This method has been shown to produce high yields of L-AFSA with high enantioselectivity.

Scientific Research Applications

L-AFSA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit various biological activities, including anticonvulsant, analgesic, and neuroprotective effects. It has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.

properties

CAS RN

142292-79-3

Product Name

(2R)-2-amino-3-fluoropentanedioic acid

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

(2R)-2-amino-3-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1

InChI Key

WUDOIEVYRDRGAN-AOIFVJIMSA-N

Isomeric SMILES

C(C([C@@H](C(=O)O)N)F)C(=O)O

SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Canonical SMILES

C(C(C(C(=O)O)N)F)C(=O)O

synonyms

L-Glutamic acid, 3-fluoro- (9CI)

Origin of Product

United States

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